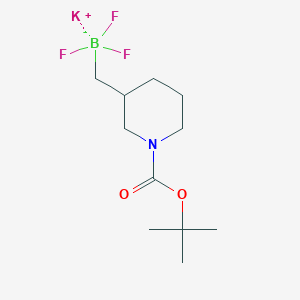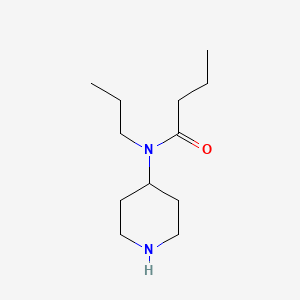![molecular formula C10H12N2O3 B13528994 6-Amino-3-(ethoxymethyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13528994.png)
6-Amino-3-(ethoxymethyl)benzo[d]oxazol-2(3h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-(ethoxymethyl)benzo[d]oxazol-2(3h)-one is a heterocyclic compound that features a benzoxazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(ethoxymethyl)benzo[d]oxazol-2(3h)-one typically involves the reaction of 2-aminophenol with ethyl chloroformate to form an intermediate, which is then cyclized to produce the benzoxazole ring. The ethoxymethyl group is introduced through a subsequent alkylation reaction. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reactions are typically carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-(ethoxymethyl)benzo[d]oxazol-2(3h)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, which can have different functional groups attached to the benzoxazole core.
Scientific Research Applications
6-Amino-3-(ethoxymethyl)benzo[d]oxazol-2(3h)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers with enhanced thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of 6-Amino-3-(ethoxymethyl)benzo[d]oxazol-2(3h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-Aminobenzoxazole: Lacks the ethoxymethyl group, making it less versatile in certain chemical reactions.
2-(3-Aminophenyl)benzo[d]oxazol-5-amine: Another benzoxazole derivative with different substitution patterns.
2-(3-Aminophenyl)benzo[d]oxazol-6-amine: Similar to the previous compound but with a different position of the amino group.
Uniqueness
6-Amino-3-(ethoxymethyl)benzo[d]oxazol-2(3h)-one is unique due to the presence of the ethoxymethyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
6-amino-3-(ethoxymethyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H12N2O3/c1-2-14-6-12-8-4-3-7(11)5-9(8)15-10(12)13/h3-5H,2,6,11H2,1H3 |
InChI Key |
ZVALMENBCYIZJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCN1C2=C(C=C(C=C2)N)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B13528949.png)

![5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]hydrochloride](/img/structure/B13528958.png)




![1-tert-butyl 2-methyl (2S)-4-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate](/img/structure/B13528991.png)



